molecular formula C10H15N3O4S B7879830 [4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid

[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid

Cat. No.: B7879830
M. Wt: 273.31 g/mol
InChI Key: PHXJRHMIXWLHAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: is a complex organic compound that features both piperidine and imidazole moieties. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles under mild reaction conditions . The piperidine sulfonyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable sulfonyl chloride derivative .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Key steps include the preparation of intermediate compounds, purification through crystallization or chromatography, and final product isolation.

Chemical Reactions Analysis

Types of Reactions

[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form N-oxides.

    Reduction: The compound can be reduced to modify the imidazole ring or the piperidine moiety.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazole or piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated derivatives and strong nucleophiles such as amines or thiols are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted imidazole and piperidine derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of [4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The piperidine moiety can interact with neurotransmitter receptors, while the imidazole ring can bind to enzymes or other proteins, modulating their activity. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities .

Comparison with Similar Compounds

[4-(piperidin-1-ylsulfonyl)-1H-imidazol-1-yl]acetic acid: can be compared with other compounds that contain piperidine or imidazole rings:

The uniqueness of This compound lies in its combined structural features, which allow it to participate in a broader range of chemical reactions and exhibit diverse biological activities.

Properties

IUPAC Name

2-(4-piperidin-1-ylsulfonylimidazol-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4S/c14-10(15)7-12-6-9(11-8-12)18(16,17)13-4-2-1-3-5-13/h6,8H,1-5,7H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXJRHMIXWLHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CN(C=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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